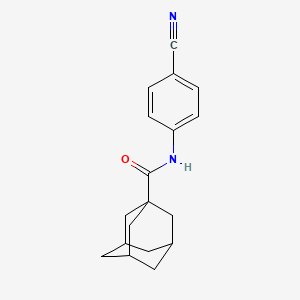![molecular formula C19H22N2O2S B5368867 N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5368867.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide is a selective, irreversible inhibitor of mutant EGFR, which selectively targets the T790M mutation while sparing wild-type EGFR. This inhibition results in the suppression of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit the growth of NSCLC cells harboring the T790M mutation, while sparing normal cells. Additionally, this compound has been shown to have minimal toxicity, with no significant effects on hematological or biochemical parameters in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its selectivity for mutant EGFR, minimal toxicity, and efficacy in inhibiting tumor growth. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limiting factor.
Zukünftige Richtungen
For research on N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide include the investigation of its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, as well as the study of its efficacy in other tumor types beyond NSCLC. Additionally, further research is needed to elucidate the mechanisms of resistance to this compound and develop strategies to overcome it. Overall, this compound holds promise as a targeted therapy for NSCLC and warrants further investigation in both preclinical and clinical settings.
Synthesemethoden
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide is synthesized through a multi-step process involving the condensation of 2-chloro-4-nitroaniline with 1-azepanecarboxylic acid, followed by reduction and cyclization to form the intermediate 2-(1-azepanylcarbonyl)-4-nitroaniline. This intermediate is then coupled with 2-thiophenecarboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. This compound has shown promising results in inhibiting tumor growth and improving patient outcomes in both preclinical and clinical studies.
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-15-8-7-13-24-15)20-17-10-4-3-9-16(17)19(23)21-11-5-1-2-6-12-21/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQOUQZYGPULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5368799.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5368802.png)
![4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B5368804.png)
![N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B5368805.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5368810.png)
![2-(4-chlorophenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5368818.png)
![2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)
![3-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5368838.png)
![5-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5368842.png)
![7-(cyclopropylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368845.png)

![3-chloro-4-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5368870.png)
![2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5368875.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5368883.png)